Methyl 4-iodopyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMHCBHMGKHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634096 | |
| Record name | Methyl 4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033955-78-0 | |
| Record name | Methyl 4-iodo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033955-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodopyridine-3-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl nicotinate (methyl pyridine-3-carboxylate) using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the palladium-catalyzed cross-coupling reaction of methyl 4-bromopyridine-3-carboxylate with an iodine source, such as potassium iodide, in the presence of a base like potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The iodination of methyl nicotinate using iodine and an oxidizing agent is a preferred route due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Cross-Coupling Reactions: The compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4), bases (K2CO3), and solvents like DMF or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Cross-Coupling: Formation of biaryl or alkyne derivatives.
Reduction: Formation of methyl 4-iodopyridine-3-methanol.
Scientific Research Applications
Methyl 4-iodopyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of methyl 4-iodopyridine-3-carboxylate is primarily related to its reactivity as an electrophilic iodopyridine. The iodine atom at the 4-position makes the compound susceptible to nucleophilic attack, facilitating various substitution and cross-coupling reactions. The ester group at the 3-position can undergo hydrolysis or reduction, further expanding its chemical versatility .
Comparison with Similar Compounds
Electronic and Steric Effects
- Iodine vs. Chlorine : The iodine atom in this compound is a superior leaving group compared to chlorine, enabling efficient cross-coupling reactions. However, steric hindrance from the bulky iodine may reduce reaction rates in some cases .
- Ester Position: The methyl ester at C3 in the target compound creates a meta-directing effect, whereas esters at C4 (e.g., methyl 2-aminoisonicotinate) exhibit para-directing behavior, altering regioselectivity in electrophilic substitutions .
Physical Properties
- Solubility: The iodine atom increases hydrophobicity compared to amino- or hydroxyl-substituted pyridines, reducing solubility in polar solvents.
Pharmaceutical Intermediates
This compound serves as a precursor to kinase inhibitors and antiviral agents. For example, its iodine can be replaced via cross-coupling to introduce aryl or heteroaryl groups critical for bioactivity .
Biological Activity
Methyl 4-iodopyridine-3-carboxylate (MIPC) is an organic compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of MIPC, including its antimicrobial, anticancer, and antioxidant activities, supported by case studies and detailed research findings.
Chemical Structure and Properties
MIPC is characterized by a pyridine ring with a carboxylate and methyl group attached to it, specifically at the 4 and 3 positions, respectively. The presence of iodine enhances its reactivity and biological activity. The molecular formula for MIPC is C_8H_8N_O_2I, and its molecular weight is approximately 263.06 g/mol.
Antimicrobial Activity
Research has demonstrated that MIPC exhibits significant antimicrobial properties against various bacterial strains. In one study, MIPC was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 100 µg/mL for S. aureus, indicating potent antibacterial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 200 µg/mL |
Anticancer Activity
MIPC has been evaluated for its potential anticancer effects against various cancer cell lines. In vitro studies using the MTT assay have shown that MIPC inhibits the growth of several tumor cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 20.9 ± 6.4 |
| MIA PaCa-2 | 32.8 ± 7.0 |
These results suggest that MIPC may serve as a promising candidate for further development in cancer therapeutics .
Antioxidant Properties
The antioxidant activity of MIPC has been assessed through various assays, revealing its ability to scavenge free radicals effectively. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism involves the reduction of oxidative stress markers in cellular models .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers found that MIPC demonstrated superior activity against multidrug-resistant strains of bacteria compared to traditional antibiotics. This suggests potential applications in treating infections caused by resistant pathogens .
- Cancer Cell Inhibition : In a comparative study, MIPC was found to be more effective than certain known chemotherapeutic agents in inhibiting the proliferation of pancreatic cancer cells, highlighting its potential as a lead compound in drug discovery .
Q & A
Q. What are the common synthetic routes for preparing methyl 4-iodopyridine-3-carboxylate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via iodination of a pyridine precursor. A diastereoselective approach, analogous to methods used for related methyl pyridyl carboxylates, involves:
- Step 1 : Starting with methyl 3-carboxypyridine, introduce iodine at the 4-position using N-iodosuccinimide (NIS) under controlled acidic conditions.
- Step 2 : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like over-iodination.
- Validation : Monitor reaction progress via TLC and confirm regioselectivity using (e.g., characteristic shifts for H-5 and H-6 protons). Yield improvements may require iterative adjustments to stoichiometry and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and identify substituent positions. The iodine atom’s electron-withdrawing effect downfield-shifts adjacent protons (e.g., H-5 at δ 8.2–8.5 ppm).
- X-ray Crystallography : Use SHELX-97 for structure solution and refinement. Mercury CSD 2.0 aids in visualizing packing patterns and validating intermolecular interactions (e.g., halogen bonding involving iodine) .
- Elemental Analysis : Confirm purity (>95%) via CHN analysis, particularly for intermediates prone to hydrolysis .
Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate iodinated products from unreacted precursors.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- HPLC : For trace impurities, employ reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the iodine substituent influence regioselectivity in subsequent substitution or cross-coupling reactions?
The 4-iodo group activates the pyridine ring toward Sonogashira coupling or Suzuki-Miyaura reactions at the 2- and 6-positions due to its meta-directing effects. Computational studies (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices. Validate predictions experimentally using tracers or single-crystal XRD to confirm bond formation .
Q. What computational tools are recommended for modeling this compound’s electronic properties and docking interactions?
- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to study interactions with biological targets (e.g., enzyme active sites). Use Mercury CSD to cross-reference crystallographic data with docking poses .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Validation Protocols : Apply the IUCr’s structure validation criteria (e.g., check ADPs, R-factors, and Hirshfeld surfaces). Use PLATON to detect missed symmetry or twinning .
- Multi-Method Cross-Check : If NMR suggests a tautomeric form inconsistent with XRD, perform variable-temperature NMR or IR spectroscopy to assess dynamic equilibria .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenges : High halogen polarity may lead to solvent inclusion or disordered crystal packing.
- Solutions : Screen solvents with low polarity (e.g., dichloromethane) using high-throughput crystallization robots. For twinned crystals, refine data with SHELXL’s TWIN/BASF commands .
Q. What mechanistic insights can be gained from studying its participation in palladium-catalyzed reactions?
- Oxidative Addition : Monitor Pd(0) insertion into the C–I bond via in situ .
- Kinetic Studies : Use stopped-flow UV-Vis to determine rate constants for transmetallation steps. Compare with DFT-calculated activation energies .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., glovebox use for moisture-sensitive steps) and spectroscopic parameters (e.g., NMR shim settings) per ICMJE standards .
- Critical Analysis : Apply IB Extended Essay criteria (e.g., justify statistical tests for purity assays and address literature gaps in regioselectivity studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
